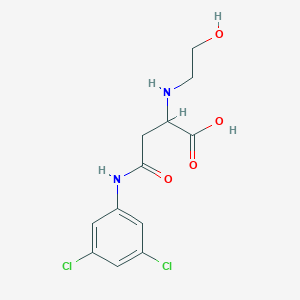

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

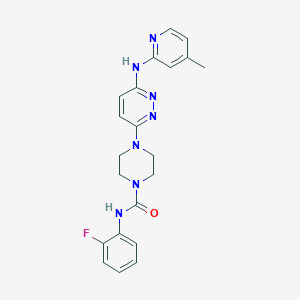

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, also known as EDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDC is a heterocyclic compound that contains a benzothiazole ring and a chromene ring, which are connected by a carboxamide group.

Applications De Recherche Scientifique

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide is a compound that belongs to the class of benzothiazoles, a group of compounds known for their diverse applications in medicinal chemistry and materials science. This review focuses on the scientific research applications of this compound, excluding information related to drug use, dosage, and side effects.

Benzothiazoles in Medicinal Chemistry

Benzothiazole derivatives, including compounds similar to N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, have been extensively studied for their therapeutic potential. These compounds exhibit a wide range of pharmacological activities such as antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structure of benzothiazole-containing compounds has been a basis for the development of potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole, highlighting the significance of the benzothiazole nucleus in drug design and discovery (Sumit, Arvind Kumar, & A. Mishra, 2020).

Antioxidant Capacity

The antioxidant capacity of benzothiazole derivatives has been evaluated using assays like the ABTS/PP decolorization assay. These studies contribute to understanding the reaction pathways that underlie the antioxidant capacity of such compounds, providing insights into their potential applications in preventing oxidative stress-related diseases (I. Ilyasov, V. Beloborodov, I. Selivanova, & R. Terekhov, 2020).

Mécanisme D'action

Target of Action

GNF-Pf-4378, also known as N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, is a potent inhibitor of the human indoleamine 2,3-dioxygenase 2 (hIDO2) enzyme . This enzyme plays a crucial role in the metabolism of tryptophan into kynurenine, a pathway that has been implicated in various diseases, including cancer and neurodegenerative disorders .

Mode of Action

The compound GNF-Pf-4378 interacts with its target, hIDO2, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal metabolic conversion of tryptophan into kynurenine, which can lead to alterations in cellular functions and responses .

Biochemical Pathways

The primary biochemical pathway affected by GNF-Pf-4378 is the kynurenine pathway . By inhibiting hIDO2, GNF-Pf-4378 reduces the production of kynurenine and its downstream metabolites. These metabolites have various effects on cellular functions, including modulation of the immune response and neuronal excitability .

Pharmacokinetics

The effectiveness of such compounds is often influenced by their adme properties, which can impact their bioavailability, half-life, and overall pharmacological activity .

Result of Action

The molecular and cellular effects of GNF-Pf-4378’s action primarily involve alterations in the kynurenine pathway and its downstream effects . By inhibiting hIDO2, GNF-Pf-4378 can modulate immune responses and neuronal activity through its impact on kynurenine metabolites .

Action Environment

The action, efficacy, and stability of GNF-Pf-4378 can be influenced by various environmental factors. These may include the presence of other metabolites or drugs, the pH of the environment, and the specific cellular context . .

Propriétés

IUPAC Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-4-23-18-15(26-2)9-10-16(27-3)19(18)29-21(23)22-20(25)17-11-13(24)12-7-5-6-8-14(12)28-17/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXLZYIEXALJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2574392.png)

![Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2574396.png)

![2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2574397.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2574399.png)

![1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2574400.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2574402.png)

![N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B2574404.png)

![2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-](/img/structure/B2574409.png)

![4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2574412.png)